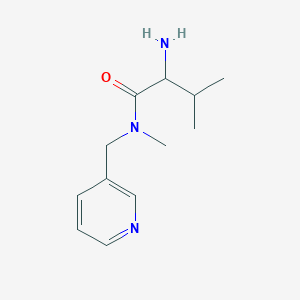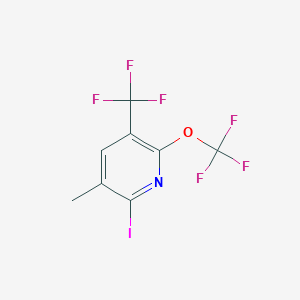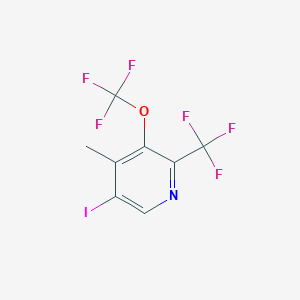![molecular formula C27H44O B14798977 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholestenone can be synthesized through several methods, one of which involves the oxidation of cholesterol. A common procedure includes the use of aluminum tert-butoxide in a benzene-acetone mixture. The reaction is carried out at a temperature of 75-85°C for about 8 hours. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, cholestenone is often produced using microbial transformation of cholesterol. This method employs specific bacteria or fungi that can oxidize cholesterol to cholestenone with high regio- and stereoselectivity. This biotechnological approach is favored for its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: Cholestenone undergoes various chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to produce cholest-4-en-3-one derivatives.
Reduction: It can be reduced to form cholestanol.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Cholest-4-en-3-one derivatives.
Reduction: Cholestanol.
Substitution: Various substituted cholestenone derivatives.
Wissenschaftliche Forschungsanwendungen
Cholestenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Cholestenone is studied for its role in cell membrane dynamics and cholesterol metabolism.
Industry: Cholestenone is utilized in the production of steroid hormones and other pharmaceuticals.
Wirkmechanismus
Cholestenone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to reduce membrane order and facilitate the flip-flop of lipids across the membrane. Cholestenone also inhibits the biosynthesis of the cell wall in certain bacteria, thereby exhibiting antibacterial properties . The molecular targets include enzymes involved in cholesterol metabolism and cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
- Cholesterol
- Cholestanol
- Coprostanol
Cholestenone stands out due to its distinct chemical structure and its ability to undergo a variety of chemical transformations, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C27H44O |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI-Schlüssel |
NYOXRYYXRWJDKP-RNMWJFICSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)




![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)


